molecular formula C24H19ClFNO5S B2976251 3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one CAS No. 866873-11-2

3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

Cat. No. B2976251
CAS RN: 866873-11-2
M. Wt: 487.93
InChI Key: HZQRCBSAHUSXAI-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one” is a complex organic molecule that contains several functional groups and aromatic rings . It has a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The quinolinone core is substituted with methoxy groups at the 6 and 7 positions, a sulfonyl group attached to a 4-chlorophenyl group at the 3 position, and a 4-fluorophenylmethyl group at the 1 position .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. Techniques like NMR, IR spectroscopy, and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the sulfonyl group could potentially undergo substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many quinolinone derivatives have biological activity and are used as pharmaceuticals .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential biological activity, given the known activities of other quinolinone derivatives .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-3-7-17(26)8-4-15)14-23(24(19)28)33(29,30)18-9-5-16(25)6-10-18/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQRCBSAHUSXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

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